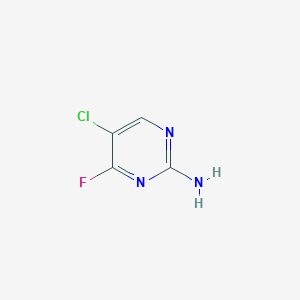
1-Azido-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-(trifluoromethoxy)benzene is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N3) and a trifluoromethoxy group (-OCF3) attached to a benzene ring. This compound is of significant interest in various fields such as medical research, environmental research, and industrial research due to its unique chemical properties.
Preparation Methods
One common method involves the reaction of 3-(trifluoromethoxy)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 1-Azido-3-(trifluoromethoxy)benzene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-Azido-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various alkynes. The major products formed from these reactions are triazoles and amines.
Scientific Research Applications
1-Azido-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the production of agrochemicals and materials with unique physicochemical properties.
Mechanism of Action
The mechanism of action of 1-Azido-3-(trifluoromethoxy)benzene involves its ability to undergo cycloaddition reactions, particularly with alkynes, to form triazoles. This reaction is highly specific and can be used to label and track biomolecules in biological systems. The trifluoromethoxy group enhances the stability and lipophilicity of the compound, making it suitable for various applications .
Comparison with Similar Compounds
1-Azido-3-(trifluoromethoxy)benzene can be compared with other azido and trifluoromethoxy-substituted compounds:
1-Azido-4-(trifluoromethoxy)benzene: Similar in structure but with the azido group in the para position.
1-Azido-2-(trifluoromethoxy)benzene: Similar in structure but with the azido group in the ortho position.
1-Azido-3-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the combination of the azido and trifluoromethoxy groups, which confer unique reactivity and stability properties.
Properties
IUPAC Name |
1-azido-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-3-1-2-5(4-6)12-13-11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIFSALGGJYMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one](/img/structure/B13565275.png)
![Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)





![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)

